Product packaging for Octabenzone(Cat. No.:CAS No. 1843-05-6)

Octabenzone

Cat. No.: B1677096
CAS No.: 1843-05-6
M. Wt: 326.4 g/mol
InChI Key: QUAMTGJKVDWJEQ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzophenone (B1666685) UV Absorbers

The history of UV absorbers is intrinsically linked to the need to mitigate the degradation of materials caused by sunlight, particularly the high-energy UV portion of the spectrum. Benzophenone derivatives represent a key class of organic UV absorbers. These compounds share a core structural element: two benzene (B151609) rings connected by a carbonyl group, enabling them to absorb high-energy radiation and dissipate it as lower-energy thermal energy nih.govmdpi.com.

The evolution of benzophenone UV absorbers has involved modifying this core structure with various substituents to tune their absorption characteristics, solubility, and compatibility with different materials. Early research focused on understanding the fundamental photophysical processes by which benzophenones absorb UV light. This understanding paved the way for the development of more effective and specialized derivatives.

Octabenzone, chemically known as 2-Hydroxy-4-(octyloxy)benzophenone, is one such derivative. Its structure includes a hydroxyl group and an octyloxy chain attached to the benzophenone backbone ontosight.aisolubilityofthings.com. These substituents influence its properties, such as solubility and compatibility with polymers solubilityofthings.comsmolecule.com. The development of compounds like this compound reflects the ongoing effort to create UV absorbers with improved performance, stability under UV exposure, and compatibility with a wider range of matrices smolecule.com.

Significance of this compound in Contemporary Chemical Science

This compound holds considerable significance in contemporary chemical science, particularly in the realm of photoprotection and material stabilization. Its ability to absorb UV radiation, specifically in the range of 240–340 nm, makes it a valuable additive in various materials susceptible to UV-induced degradation smolecule.comchemicalbook.com.

Industrial and Commercial Research Context (excluding dosage/administration)

In industrial and commercial research, this compound is primarily investigated and utilized as a UV stabilizer. Its application is extensive, particularly in polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), polystyrene (PS), and polycarbonate (PC) chemicalbook.comwikipedia.org. Research in this area focuses on how this compound prevents photodegradation, which can lead to undesirable changes like bond breaking, crosslinking, discoloration, loss of mechanical strength, and surface cracking nih.gov3vsigmausa.com.

Studies examine the effectiveness of this compound in maintaining the integrity and appearance of materials over time when exposed to sunlight ontosight.aichemicalbook.com. This includes its use in films, fibers, and molded articles chemicalbook.com. Research also explores its compatibility with different polymer matrices and its synergistic effects when used in combination with other stabilizers, such as hindered amine light stabilizers (HALS) chemicalbook.com3vsigmausa.com. For instance, this compound is reported to have good compatibility with polyolefins and plasticized PVC chemicalbook.com.

Beyond polymers, this compound is also researched for its stabilizing effect in coatings and sealants, such as paints and varnishes, to prevent UV-induced degradation smolecule.com. Its use in food packaging materials as a stabilizer has also been noted nih.gov.

Key physical and chemical properties relevant to its industrial application as a UV absorber include its melting point of 45-46 °C and its low solubility in water smolecule.comnih.gov. It appears as a light yellow to off-white crystalline solid or powder solubilityofthings.comsmolecule.comchemicalbook.com.

Here is a summary of some key physical properties of this compound:

PropertyValueSource
Molecular FormulaC₂₁H₂₆O₃ nih.govuni.lu
Molecular Weight326.4 g/mol smolecule.comnih.gov
CAS Number1843-05-6 wikipedia.orgnih.gov
Melting Point45-46 °C nih.gov
Solubility (Water)<0.001 mg/L at 20 °C, pH 6 smolecule.comnih.gov
AppearanceLight yellow to off-white crystals/powder solubilityofthings.comsmolecule.com

Emerging Research Applications

Emerging research applications for this compound extend beyond its traditional roles. Due to its core benzophenone structure and UV-absorbing capabilities, research is exploring its potential in new material development and environmental studies.

One area of emerging research involves utilizing the unique structure of this compound as a scaffold for synthesizing novel materials, such as potential dyes or photoinitiators in polymer science solubilityofthings.com. This research leverages the inherent photophysical properties of the benzophenone chromophore.

Furthermore, the widespread use of UV absorbers, including benzophenone derivatives like this compound, has led to increased academic interest in their environmental fate and potential impact solubilityofthings.comsmolecule.com. Research is ongoing to understand their persistence, distribution in various environmental compartments, and potential effects on ecosystems smolecule.com. While this area often touches upon environmental impact, the research itself focuses on the chemical behavior and transformation of the compound in the environment, aligning with the scope of chemical science. Studies have detected this compound in environmental samples, prompting further investigation into its ecological implications smolecule.com.

Another avenue of research, though less prominent than material stabilization, includes studies investigating the presence of this compound in natural sources nih.gov. For example, it has been reported in plants such as Coniogramme japonica and Pinus sibirica nih.gov. Recent research has also reported the isolation of this compound from the leaves of Myrtus nivellei, suggesting this plant as a potential natural source for the compound researchgate.netcarta-evidence.org. This highlights an area of academic research focused on the natural occurrence and potential extraction of this compound.

Research also touches upon the photophysical properties of benzophenone derivatives, including this compound (sometimes referred to as BP-12 in such studies), examining their UV absorption and excited states researchgate.net. This fundamental research contributes to a deeper understanding of how these molecules function as UV absorbers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O3 B1677096 Octabenzone CAS No. 1843-05-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-hydroxy-4-octoxyphenyl)-phenylmethanone
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InChI

InChI=1S/C21H26O3/c1-2-3-4-5-6-10-15-24-18-13-14-19(20(22)16-18)21(23)17-11-8-7-9-12-17/h7-9,11-14,16,22H,2-6,10,15H2,1H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QUAMTGJKVDWJEQ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O
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Molecular Formula

C21H26O3
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DSSTOX Substance ID

DTXSID9027441
Record name Octabenzone
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Molecular Weight

326.4 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Colorless solid; [Hawley] Light yellow solid; [MSDSonline]
Record name Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-
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Boiling Point

>300 °C decomposes
Record name 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE
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Solubility

In water, <0.001 mg/L at 20 °C, pH 6 /OECD Guideline 105 (Water Solubility)/
Record name 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE
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Density

1160 kg/cu m at 20 °C
Record name 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE
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Vapor Pressure

3.38X10-8 mm Hg at 20 °C (measured by transpiration method)
Record name 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE
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Color/Form

Crystals, Pale, cream-to-white powder with friable /easily crumbled/ lump, Colorless crystals, Light yellow powder

CAS No.

1843-05-6
Record name 2-Hydroxy-4-octoxybenzophenone
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Record name Octabenzone [USAN:INN]
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Record name Methanone, [2-hydroxy-4-(octyloxy)phenyl]phenyl-
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Record name OCTABENZONE
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Record name 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE
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Melting Point

45-46 °C
Record name 2-HYDROXY-4-(OCTYLOXY)BENZOPHENONE
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Synthetic Methodologies and Chemical Derivations of Octabenzone

Established Synthetic Pathways for Octabenzone

Established synthetic routes for this compound can be generally classified into one-step and two-step processes. These methods aim to efficiently couple the octyl chain onto the 2,4-dihydroxybenzophenone (B1670367) core structure.

One-step synthesis methods for this compound typically involve the direct reaction of resorcinol, benzoyl chloride, and n-octanol under specific conditions. One patented method describes reacting benzoyl chloride, resorcinol, and n-octanol in the presence of a polyoxyethylene glycol phase-transfer catalyst at elevated temperatures (175-185 °C) under pressure google.com. This approach aims to produce this compound crude product directly from these starting materials google.com.

Two-step synthesis is a common strategy for producing this compound. This approach often involves the initial formation of 2,4-dihydroxybenzophenone (UV-0) followed by its reaction with an octylating agent, such as n-octyl chloride google.comsmolecule.com.

A typical two-step process involves preparing the intermediate 1-n-octyl chloride from n-octyl alcohol, sulfuric acid, and sodium chloride google.com. The second step then involves the base-catalyzed condensation of 2,4-dihydroxybenzophenone with 1-n-octyl chloride in the presence of a phase-transfer catalyst to yield this compound google.com.

Several variations exist for the second step, utilizing different alkaline catalysts and solvents. These include using sodium carbonate in refluxing butanol, potassium carbonate in cyclohexanone (B45756) at elevated temperatures, potassium hydroxide (B78521) in diethylene glycol, or sodium bicarbonate in 1-methylpyrrolidone smolecule.comchemdad.com.

The efficiency and yield of this compound synthesis are significantly influenced by specific reaction conditions and the catalysts employed.

Phase-transfer catalysts (PTCs) play a crucial role in several this compound synthesis methods, particularly in two-step processes. PTCs facilitate the reaction between reactants located in immiscible phases, such as an aqueous phase containing an ionic reactant and an organic phase containing an organic reactant wikipedia.orgresearchgate.net. In this compound synthesis, PTCs help transfer the phenoxide anion of 2,4-dihydroxybenzophenone into the organic phase where it can react with n-octyl chloride google.com.

Examples of phase-transfer catalysts used in this compound synthesis include cetyl trimethylammonium bromide, tetrabutylammonium (B224687) bromide (TBAB), polyethylene (B3416737) glycol type sulfonate ionic liquid, and polyethylene glycol type quaternary ammonium (B1175870) salt ionic liquid google.com. The catalyst level can range from 1% to 20% of the quality of 2,4-dihydroxybenzophenone google.com. The use of PTCs can help avoid the use of organic solvents in certain steps, contributing to cleaner technologies google.com. TBAB, a commonly used PTC, is a quaternary ammonium salt that facilitates the transfer of anionic reactants into the organic phase wikipedia.orgfishersci.ca.

Inorganic salts are frequently utilized as alkaline catalysts or bases in this compound synthesis to facilitate the deprotonation of 2,4-dihydroxybenzophenone, making it reactive towards the octylating agent. Common inorganic salts used include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), sodium hydroxide (NaOH), and potassium hydroxide (KOH) google.comsmolecule.com.

Specific methods detail the use of these salts under various conditions. For instance, potassium carbonate is used in cyclohexanone at elevated temperatures smolecule.comchemdad.com. Sodium carbonate, sometimes in combination with triethylamine (B128534) and potassium iodide, is used in refluxing butanol chemdad.comchemicalbook.com. Potassium hydroxide can be used in diethylene glycol smolecule.comchemdad.com, and sodium bicarbonate with potassium iodide in 1-methylpyrrolidone smolecule.comchemdad.com. The molar ratio of 2,4-dihydroxybenzophenone to the inorganic salt is a critical parameter, with reported ratios such as 1:0.5-0.6 for potassium carbonate or sodium carbonate, and 1:1-1.2 for sodium hydroxide or potassium hydroxide google.com.

Here is a summary of some reported reaction conditions using inorganic salts:

Inorganic SaltSolventTemperature (°C)Time (h)Reported Yield (%)SourceSodium CarbonateButanol (refluxing)~1181590chemdad.comchemicalbook.comPotassium CarbonateCyclohexanone145566smolecule.comchemdad.comchemicalbook.comPotassium HydroxideDiethylene Glycol150193smolecule.comchemdad.comSodium Bicarbonate1-Methylpyrrolidone150296smolecule.comchemdad.com

Polyphosphoric acid has also been mentioned in the context of benzophenone (B1666685) synthesis, acting as a cyclizing and acylating agent, and can potentially be used in related reactions nih.govchembk.comscbt.com. Zinc chloride is another Lewis acid catalyst that has been used in Friedel-Crafts acylation reactions, a type of reaction relevant to the benzophenone core structure wikipedia.orgfishersci.ie.

Specific Reaction Conditions and Catalysis

Derivatization of the this compound Core Structure

The this compound core structure can be chemically modified to yield derivatives with potentially altered or enhanced properties for targeted functionalities. Derivatization involves introducing new functional groups or modifying existing ones on the molecule.

Modifications for Targeted Functionality

Modifications to the this compound core structure can be aimed at tailoring its properties for specific applications. For instance, the introduction of polymerizable groups can convert this compound into a reactive UV absorber that can be incorporated into polymer matrices, reducing the risk of leaching. kyoto-u.ac.jp The reaction of 2-hydroxy-4-(octyloxy)benzophenone with N-(hydroxymethyl)acrylamide in sulfuric acid is an example of such a modification, yielding a polymerizable derivative. kyoto-u.ac.jp

Another area of derivatization involves altering the substituents on the benzophenone core to investigate the impact on properties such as UV absorption profile, thermal stability, or compatibility with different matrices. For example, comparative analysis with other benzophenone derivatives like 2-hydroxy-4-methoxybenzophenone (Oxybenzone) highlights how changes in the alkoxy group (octyloxy vs. methoxy) influence properties like lipid solubility and UV absorption characteristics. nih.gov The hydroxyl group at the ortho position in this compound is also crucial for its function as a UV stabilizer, enabling hydrogen bonding. Modifications to this hydroxyl group or the introduction of additional hydroxyl or other functional groups could lead to derivatives with altered UV absorption spectra or improved compatibility with specific polymer systems.

Research findings suggest that the length of the alkyl chain, such as the octyloxy chain in this compound, can influence properties like thermal stability and environmental impact. Longer alkyl chains might raise concerns about bioaccumulation, suggesting that modifications to the alkyl chain length or structure could be explored to balance efficacy with environmental considerations.

Comparative Analysis of this compound Analogs in Research

Comparative analysis of this compound with its structural analogs is a valuable approach in research to understand the relationship between chemical structure and properties or activity. This involves studying compounds with similar core structures but with variations in substituents.

Studies have compared this compound with other benzophenone derivatives to assess their efficacy as UV stabilizers or in other applications. For example, a comparative analysis with (4-ethylphenoxy) derivatives has shown that the octyloxy chain in this compound provides superior thermal stability. Derivatives synthesized via hydroxylation and alkylation have demonstrated high yields under mild conditions compared to halogenated analogs.

In the context of analytical methods, comparative studies have been conducted to develop techniques for determining various benzophenones, including this compound, in different matrices. mdpi.comresearchgate.net These studies often involve comparing the analytical behavior of different benzophenone analogs under specific chromatographic or electrophoretic conditions. mdpi.com

Furthermore, comparative analysis is employed in toxicological and environmental risk assessment studies, where the properties of this compound are compared to those of structurally similar compounds to predict potential hazards or environmental fate. europa.eunih.gov For instance, this compound has been included in studies comparing the estrogenic potential of substituted phenols, utilizing computational approaches for analogue selection and analysis of biological activity data. nih.gov This type of comparative analysis is essential for understanding the potential implications of this compound and its related compounds.

Property/ParameterThis compound (C8 chain)(4-Ethylphenoxy) Analog (C2 chain)Hydroxylated/Alkylated DerivativesHalogenated Analogs
Thermal Stability>250°C ~200°C Not specifiedNot specified
Synthetic YieldNot specifiedNot specified>95% (under mild conditions) Lower (multi-step protocols)
Bioaccumulation ConcernBalances efficacy and regulatory compliance Not specifiedNot specifiedNot specified

Spectroscopic Characterization and Advanced Analytical Techniques in Octabenzone Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and determining the structure of Octabenzone. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

NMR spectroscopy is a crucial tool for obtaining detailed structural information about organic molecules like this compound by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.

Proton NMR (¹H NMR) spectroscopy provides insights into the hydrogen atoms within the this compound molecule, including their chemical environment and connectivity. Analysis of the chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum allows for the assignment of specific proton resonances to different parts of the molecule. While specific detailed ¹H NMR data for this compound from the searches are limited, general information about obtaining ¹H NMR spectra for the compound is available nih.govchemicalbook.com. One source mentions ¹H NMR data for this compound derivatives, showing characteristic signals for aromatic protons, methylene (B1212753) protons of the octyloxy chain, and the hydroxyl proton .

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon signals are indicative of the hybridization state and electronic environment of each carbon atom. Similar to ¹H NMR, detailed ¹³C NMR data for this compound were not extensively provided in the search results, but the availability of ¹³C NMR spectra for the compound is indicated nih.govchemicalbook.com. Analysis of ¹³C NMR data complements ¹H NMR data, providing a more complete picture of the molecular structure.

Mass Spectrometry (MS) Techniques in this compound Analysis

Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of this compound and its metabolites. This technique is invaluable for identification and, when coupled with chromatography, for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile organic compounds, including this compound researchgate.netagrireseau.netlcms.cznih.gov. In GC-MS, the sample is first separated by gas chromatography, and the separated components are then detected and identified by a mass spectrometer. GC-MS has been employed in the analysis of plastic additives, which can include this compound, to assess their stability and purity researchgate.net. It has also been used to evaluate volatile and semi-volatile organic compounds in various matrices researchgate.netagrireseau.net. While direct detailed data on this compound metabolites analyzed specifically by GC-MS were not prominent in the search results, GC-MS is a standard technique for metabolite analysis, particularly for smaller, volatile compounds or those that can be derivatized to increase volatility lcms.cznih.gov. Mass spectral data for this compound obtained by GC-MS (EI-B, positive mode) show characteristic peaks at m/z 213, 214, and 326 nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the separation and analysis of a wider range of compounds, including less volatile and more polar metabolites, compared to GC-MS lcms.cznih.govmdpi.com. LC-MS/MS involves separating the sample components by liquid chromatography, followed by detection and fragmentation in a tandem mass spectrometer. This technique is particularly useful for complex samples and for the identification and quantification of metabolites nih.govmdpi.com. LC-MS/MS has been used in studies involving the analysis of various compounds, and methods for analyzing UV filters in environmental water samples using LC-MS/MS have been developed nih.govresearchgate.net. High-resolution LC-MS/MS data can be crucial for the structural elucidation of metabolites and adducts nih.gov. Specific LC-MS/MS data for this compound, including MS2 spectra, are available in mass spectral databases massbank.eu. Methods for LC-MS analysis of this compound using reverse phase HPLC columns have also been described, noting that formic acid should replace phosphoric acid for MS compatibility sielc.com.

High-Resolution Mass Spectrometry (HRMS) in this compound Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the identification and characterization of this compound, particularly in complex samples. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound, thereby aiding in its identification. In research, LC-HRMS has been employed for suspect and non-targeted screening of chemicals in environmental samples, including the detection of this compound. nsf.gov HRMS, often coupled with liquid chromatography (LC), allows for the separation of components in a mixture before their precise mass-to-charge ratio is measured. This technique has been used to tentatively identify this compound in human urine as a potential biomarker of chemical exposure. researchgate.net The use of HRMS, especially with techniques like non-targeted analysis (NTA), enables a more comprehensive characterization of chemical exposure by providing a holistic view of the compounds present in a sample. researchgate.net Predicted Collision Cross Section (CCS) values can also support the characterization of unknowns, including this compound, when using ion mobility separation coupled with HRMS. lcms.cz

UV-Visible (UV-Vis) Spectroscopy for this compound Studies

UV-Visible (UV-Vis) spectroscopy is widely used to study the electronic transitions of molecules that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.educore.ac.uk This technique is valuable for the identification and quantification of compounds with chromophores, such as this compound, which is a benzophenone (B1666685) derivative. UV-Vis spectroscopy has been used in studies involving sunscreen agents, including this compound (referred to as Oct in one instance), to evaluate their photostability and inclusion complex formation with cyclodextrins. researchgate.net Changes in the UV-Vis absorption profile can indicate the degradation or interaction of the compound. researchgate.net UV-Vis spectroscopy, often coupled with HPLC (HPLC-DAD), is also used for the simultaneous analysis and identification of UV filters, although the specific examples provided in the search results focus on other common UV filters like oxybenzone (B1678072), octinoxate, and avobenzone. fda.govnsf.gov The PubChem entry for this compound also indicates the availability of UV-Vis spectra. nih.gov

Chromatographic Separations for this compound Quantification and Isolation

Chromatographic techniques are essential for separating this compound from complex mixtures, enabling its quantification and isolation for further analysis.

High-Performance Liquid Chromatography (HPLC) in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and quantification of this compound. HPLC methods have been developed for the separation of this compound, often utilizing reversed-phase columns. sielc.com For instance, a reversed-phase HPLC method using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) has been reported for this compound analysis. sielc.com HPLC is also used in the isolation of natural products, including the isolation of this compound from plant extracts using RP-HPLC over a C18 column with a methanol/water solvent system. carta-evidence.orgbenthamdirect.comeurekaselect.com Method development in HPLC for separating various plastic additives, including this compound, involves screening different column chemistries and optimizing mobile phase conditions to achieve adequate separation. lcms.cz

Thin-Layer Chromatography (TLC) in this compound Research

Thin-Layer Chromatography (TLC) is a simple and cost-effective chromatographic technique used for the separation and preliminary identification of compounds. TLC has been employed in the research and isolation of this compound. In the phytochemical investigation of Myrtus nivellei leaves, preparative TLC was used to isolate pure this compound from an ethyl acetate (B1210297) extract. carta-evidence.orgbenthamdirect.comeurekaselect.comresearchgate.net TLC is a valuable tool for monitoring fractionation steps and assessing the purity of isolated compounds before employing more advanced techniques. researchgate.net Combined TLC and UV-Vis spectroscopy can be used for the identification of extracted ingredients in samples. nsf.gov

Method Development and Validation for this compound Analysis

The development and validation of analytical methods for this compound analysis are crucial to ensure the reliability, accuracy, and precision of the results. Method validation typically follows guidelines set by organizations such as the International Conference on Harmonisation (ICH). scispace.comjcanalytical.co.uk Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limits of detection (LOD) and quantification (LOQ), range, solution stability, and robustness. scispace.comjcanalytical.co.ukpharmacophorejournal.com While specific method validation data solely for this compound were not extensively detailed in the provided search results, studies on the method development and validation for the simultaneous estimation of other UV filters (like oxybenzone, octinoxate, and avobenzone) by RP-HPLC provide a framework for the validation parameters applied in similar analyses. scispace.compharmacophorejournal.comresearchgate.net These studies demonstrate the evaluation of parameters such as linearity (correlation coefficients typically > 0.999), accuracy (recovery rates within acceptable ranges, e.g., 99.0% to 101.0%), and precision (%RSD typically less than 2.0%). scispace.compharmacophorejournal.com Method development involves optimizing parameters like mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and sensitivity for the analyte of interest. fda.govscispace.compharmacophorejournal.com

Detection and Quantification Limits in Environmental and Biological Matrices

Detection limits (DL) and quantification limits (QL) are critical parameters that define the sensitivity of an analytical method, indicating the lowest concentration of an analyte that can be reliably detected or quantified teledynetekmar.comeaslab.com.

The Detection Limit (DL) , also known as Limit of Detection (LOD) or Method Detection Limit (MDL), is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision europa.euteledynetekmar.comqaallc.com. The MDL is often defined as the minimum concentration that can be identified, measured, and reported with 99% confidence that the analyte concentration is greater than zero nemi.govteledynetekmar.comqaallc.com. LOD can be calculated as three times the standard deviation of replicate analyses of a low-concentration sample or blank teledynetekmar.com.

The Quantification Limit (QL) , also known as Limit of Quantitation (LOQ), is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy europa.euteledynetekmar.comqaallc.com. The LOQ is typically higher than the LOD and is often calculated as ten times the standard deviation of replicate analyses or based on a specified signal-to-noise ratio europa.euteledynetekmar.com. LOQ is particularly important for quantitative assays of low levels of compounds, such as impurities or degradation products europa.eu.

The detection and quantification limits for this compound can vary significantly depending on the analytical technique used, the sample matrix, and the specific method parameters nemi.goveaslab.com.

Research findings provide examples of detection and quantification limits for this compound and other UV filters in different matrices:

In a study analyzing several benzophenones, including this compound, in lake and river water using derivatization and dispersive liquid-liquid microextraction (DLLME) followed by analysis, the limits of detection for the benzophenones ranged from 0.011 to 0.15 µg/L atamanchemicals.com.

For the analysis of chemical additives, including this compound (UV-531), in edible vegetable oils using QuEChERS extraction and Supercritical Fluid Chromatography, the limits of detection ranged from 0.05 to 0.15 µg/mL, and the limits of quantification ranged from 0.15 to 0.50 µg/mL mdpi.comresearchgate.net.

While not specifically for this compound, studies on other UV filters like oxybenzone in environmental waters using LC-MS/MS reported method reporting limits ranging from 0.5 to 25 ng/L for several compounds psu.edu. Analysis of sunscreen agents in biological fluids like plasma and urine using HPLC showed minimum detectable limits in the nanogram range for compounds like oxybenzone nih.gov.

Determining relevant detection and quantitation limits is crucial for accurately assessing the presence and concentration of this compound in environmental and biological samples, especially when evaluating potential exposure or environmental distribution teledynetekmar.comeaslab.com. The matrix effects can influence detection limits, and methods may require adjustments or specific procedures for different sample types nemi.goveaslab.com.

Table 1: Analytical Parameters and Their Definitions

ParameterDefinition
AccuracyCloseness of agreement between the measured value and the true value. particle.dkelementlabsolutions.comeuropa.eu
PrecisionCloseness of agreement between a series of measurements from the same homogeneous sample. particle.dkelementlabsolutions.comeuropa.eu
RobustnessCapacity of a method to remain unaffected by small, deliberate variations in parameters. particle.dkelementlabsolutions.comeuropa.eu
Detection Limit (DL/LOD/MDL)Lowest concentration detectable, but not necessarily quantifiable. europa.euteledynetekmar.comqaallc.com
Quantification Limit (QL/LOQ)Lowest concentration quantifiable with suitable precision and accuracy. europa.euteledynetekmar.comqaallc.com

Table 2: Example Detection and Quantification Limits for this compound and Related Compounds in Various Matrices

Compound(s)MatrixAnalytical Technique(s)Detection LimitQuantification LimitSource(s)
Benzophenones (including this compound)Lake and River WaterDerivatization, DLLME, Analysis (not specified)0.011 to 0.15 µg/LNot specified atamanchemicals.com
Chemical Additives (including this compound)Edible Vegetable OilsQuEChERS, Supercritical Fluid Chromatography0.05 to 0.15 µg/mL0.15 to 0.50 µg/mL mdpi.comresearchgate.net
UV filters (e.g., Oxybenzone, Octocrylene)Environmental Waters (Seawater)SPE, LC-MS/MS0.5 to 25 ng/L (MRL)Not specified psu.edu
Sunscreen agents (e.g., Oxybenzone)Biological Fluids (Plasma, Urine)HPLC~0.8 ng (minimum detectable limit for oxybenzone)Not specified nih.gov

Note: MRL = Method Reporting Limit.

Environmental Fate and Ecotoxicology of Octabenzone

Environmental Release and Distribution Mechanisms

The introduction of Octabenzone into the environment occurs through various pathways, primarily linked to the lifecycle and disposal of products containing it. Once released, its distribution across different environmental compartments is influenced by its physicochemical properties.

Pathways of this compound Entry into Aquatic and Terrestrial Ecosystems

This compound can enter the environment through several routes. A significant pathway is the release from personal care products, such as sunscreens, during recreational activities like swimming, directly introducing the compound into aquatic ecosystems like seawater and coral reefs. smolecule.comsciencepolicyjournal.orgnoaa.gov Wastewater discharge from households and industrial facilities that manufacture or use this compound also contributes to its presence in aquatic environments. researchgate.netmdpi.commdpi.com

In terrestrial ecosystems, this compound can be introduced through the disposal of products containing it, such as plastics and coatings, in landfills. Leaching from these materials can contaminate soil and potentially groundwater. nih.gov The use of plastics containing this compound in agriculture, such as films covering soils, can also lead to its presence in terrestrial environments. nih.gov Furthermore, atmospheric deposition of particulate-phase this compound can contribute to its distribution in both terrestrial and aquatic systems. echemi.com

Detection and Concentration Monitoring in Environmental Samples

Monitoring the presence and concentration of this compound in environmental samples is crucial for assessing its distribution and potential risks. Analytical methods, such as dispersive liquid-liquid microextraction combined with online derivatization-gas chromatography-mass spectrometry (GC-MS), have been developed for the determination of benzophenone-type UV filters, including this compound, in environmental aqueous samples. nih.govatamanchemicals.com This method offers good recoveries and low limits of detection, ranging from 0.011 to 0.15 μg/L for various benzophenones. nih.govatamanchemicals.com

Studies have detected this compound in various environmental matrices. It has been found as an additive in plastic packaging for foods and in polyethylene (B3416737) and copolymer films used in agriculture. nih.gov While specific concentration data for this compound across diverse environmental samples can vary depending on location and source, monitoring efforts for UV filters in general have shown their presence in surface waters globally. researchgate.net For instance, studies monitoring UV filters in coastal marine environments have detected related compounds like oxybenzone (B1678072) and octocrylene (B1203250) at concentrations up to several thousand nanograms per liter, indicating the potential for similar levels of other UV filters like this compound, particularly in areas with high usage. noaa.gov Predicted environmental concentrations (PECs) based on modeling can provide potential ranges of exposure levels in aquatic and sediment environments. nih.gov

Data on the detection limits for this compound using GC-MS methods highlight the capabilities for monitoring this compound in water samples. nih.govatamanchemicals.com

Compound NameDetection Limit (μg/L)MethodEnvironmental Matrix
This compound0.011 - 0.15DLLME with online derivatization-GC-MSAqueous samples
Benzophenone (B1666685)0.011 - 0.15DLLME with online derivatization-GC-MSAqueous samples
2,4-dihydroxybenzophenone (B1670367)0.011 - 0.15DLLME with online derivatization-GC-MSAqueous samples
Oxybenzone0.011 - 0.15DLLME with online derivatization-GC-MSAqueous samples
4-hydroxybenzophenone0.011 - 0.15DLLME with online derivatization-GC-MSAqueous samples
2,2'-dihydroxy-4,4'-dimethoxybenzophenone0.011 - 0.15DLLME with online derivatization-GC-MSAqueous samples

Note: Detection limits for specific benzophenones, including this compound, using a particular GC-MS method. nih.govatamanchemicals.com

Chemical monitoring programs, such as those integrated into platforms like IPCHEM, play a vital role in collecting and providing access to data on the occurrence and concentration of chemicals like this compound in various environmental media, including water, air, soil, and biota. europa.eu

Degradation Pathways in Environmental Compartments

The degradation of this compound in the environment is influenced by various processes, with photodegradation being a significant pathway due to its function as a UV absorber.

Photodegradation of this compound

This compound is designed to absorb UV radiation, which also makes it susceptible to degradation upon exposure to sunlight. echemi.com Photodegradation can occur through direct or indirect mechanisms.

Direct Photolysis Mechanisms of this compound
Indirect Photolysis and Photosensitized Degradation of this compound

Indirect photolysis and photosensitized degradation involve the reaction of this compound with photo-oxidants generated in the environment by sunlight. In surface waters, for instance, phenols like this compound can react with photochemically-produced reactive species such as hydroxyl radicals, peroxy radicals, and singlet oxygen. nih.govechemi.com These reactions can lead to the transformation and degradation of this compound. The half-life for the reaction of phenols with photo-oxidants in surface waters is on the order of 13 days. nih.govechemi.com

The estimated rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals in the atmosphere is 2.2X10⁻¹⁰ cu cm/molecule-sec at 25 °C, with an estimated half-life of 2 hours. echemi.com This suggests that atmospheric degradation by hydroxyl radicals is a relatively rapid process for the vapor phase of this compound.

Photosensitized degradation can also occur when this compound is in the presence of other substances that act as photosensitizers, absorbing light and then transferring the energy to this compound or generating reactive species that degrade it. While the search results mention photosensitizers in the context of polymer degradation and sunscreen compositions, direct detailed mechanisms of photosensitized degradation specifically for this compound in environmental matrices were not extensively described. google.comgoogle.comepo.orggoogle.com However, the general principle of photosensitized reactions involving UV filters and other organic molecules in complex environmental mixtures is a recognized degradation pathway. nih.govepo.orgfishersci.casolubilityofthings.comvliz.be

Degradation PathwayEnvironmental CompartmentEstimated Half-life (if available)Key Reactants/Conditions
HydrolysisAquatic>1 year (pH 4, 7, 9 at 50°C)Water, pH
Reaction with Hydroxyl RadicalsAtmosphere (vapor phase)~2 hoursPhotochemically-produced hydroxyl radicals
Reaction with Photo-oxidantsSurface Water (phenols)~13 daysHydroxyl radicals, peroxy radicals, singlet oxygen
Direct PhotolysisVarious (where exposed to UV)No specific rate data availableSunlight (UV radiation > 290 nm)
Indirect Photolysis/PhotosensitizationVarious (where exposed to UV and sensitizers)Not specifically quantifiedPhoto-oxidants, other photosensitizing substances
Influence of Environmental Factors on Photodegradation Kinetics (e.g., pH, natural organic matter)

This compound absorbs light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight. nih.gov In surface waters exposed to sunlight, phenols like this compound can react with photo-oxidants such as hydroxyl radicals, peroxy radicals, and singlet oxygen, with an estimated half-life on the order of 13 days. nih.gov

The photodegradation rate of organic micropollutants in environmental water can be influenced by co-existing components. mdpi.com These components can either promote indirect photolysis through the generation of reactive intermediates or negatively impact the process by scavenging these intermediates and attenuating light. mdpi.com For instance, nitrate, chloride, and dissolved organic matter (DOM) in the water column can contribute to generating reactive intermediates. mdpi.com Some organic micropollutants can also enhance the photodegradation of other co-existing pollutants. mdpi.com Studies on other benzophenone type UV filters, similar in structure to this compound, have shown that their presence can influence the photodegradation of co-existing substances like sulfamethoxazole, and this effect is concentration-dependent. mdpi.com Reactive intermediates such as •OH, ¹O₂, O₂•⁻, and triplet excited states can play a role in the photosensitizing ability of these compounds. mdpi.com

Biodegradation of this compound

Biodegradation is a crucial process by which microorganisms break down chemical substances in the environment. jst.go.jp The rate of biodegradation varies depending on the substance. jst.go.jp Substances that biodegrade slowly can persist in the environment for extended periods. jst.go.jp

Two biodegradation screening studies for 2-hydroxy-4-(octyloxy)benzophenone have been mentioned, but specific details on the extent of degradation are limited in the provided snippets. nih.gov One source indicates that this compound is not expected to be broken down by microorganisms. smolecule.com However, another study suggests the degradation of this compound is proposed to be microbial, with 78% removed over 21 days in a specific experiment. copernicus.org

Aerobic and Anaerobic Biodegradation in Soil and Sediment

If released to soil, this compound is expected to have no mobility based on an estimated Koc of 6.4X10+4, suggesting it would bind to soil particles. nih.gov Similarly, it is expected to bind to suspended particles if released to water. smolecule.com

Biodegradation in soil and sediment can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. cler.comnih.gov Aerobic biodegradation typically occurs in the presence of oxygen, such as in wastewater treatment plants and receiving freshwater and marine environments. erasm.org Anaerobic biodegradation takes place under oxygen-free conditions, found in environments like WWTP sludge digester tanks and anoxic sediments. cler.comerasm.org

One study investigated the occurrence of UV absorbers, including this compound, in film-mulched agricultural soils. researchgate.net The concentrations of these UV absorbers were found to be significantly higher in film-mulched soil compared to unmulched soil, indicating that mulch films are a source of UVAs released into the soil. researchgate.net The degradation of this compound in this context was proposed to be microbial, with a significant percentage removed over a 21-day period. copernicus.org

While information specifically on aerobic and anaerobic biodegradation rates of this compound in soil and sediment is limited in the provided snippets, the general principles of these processes in these compartments are relevant. Anaerobic degradation is important in environments with depleted oxygen levels as it prevents the accumulation of organic substances. erasm.org

Biodegradation in Aquatic Systems

This compound has low water solubility, reported as <0.001 mg/L at 20 °C and pH 6. nih.govsmolecule.com Volatilization from water surfaces is not expected to be a significant fate process based on its estimated Henry's Law constant. nih.gov Photooxidation may occur in natural waters exposed to sunlight. nih.gov

As mentioned earlier, some sources suggest limited biodegradation of this compound by microorganisms smolecule.com, while others propose microbial degradation in certain contexts copernicus.org. The presence of this compound in marine environments has been noted, leading to ongoing research into its ecological impact and potential toxicity to aquatic life. smolecule.com

Factors Influencing Biodegradability (e.g., microbial communities, concentration)

Several factors can influence the biodegradability of a substance, including the characteristics of the microbial communities present and the concentration of the substance. researchgate.netcefic-lri.org The presence of competent degrading microorganisms is crucial for biodegradation to occur. cefic-lri.org The concentration of the chemical can also play a role; testing at concentrations toxic to the microbial inoculum can lead to false negative assessments of biodegradability. cefic-lri.org

Studies on other poorly water-soluble substances have shown that dispersing agents like modified cyclodextrins and emulsifiers can accelerate biodegradation. jst.go.jp These agents can create inclusion complexes with the substances, improving their dispersion and contact with activated sludge, thereby speeding up breakdown. jst.go.jp For instance, Tween® 80 has been shown to promote the biodegradation of this compound, although Tween® 80 itself was found to be biodegradable. jst.go.jp

The stringent conditions of some ready biodegradability tests can lead to failure to meet pass criteria, potentially resulting in false negative assessments of persistence. cefic-lri.org Reasons for this can include the chemical being persistent, only partially biodegraded, tested at a toxic concentration, or the microbial inoculum lacking competent degraders or suitable nutrients. cefic-lri.org Increasing the volume of the environmental sample or concentrating microorganisms can increase the probability of introducing competent degraders. cefic-lri.org Adaptation by environmental microorganisms to degrade specific substances is a natural phenomenon. cefic-lri.org

Hydrolytic Stability of this compound in Aqueous Environments

Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. Measured hydrolysis half-lives for this compound are reported as greater than 1 year at pH 4, 7, and 9 at 50 °C. nih.gov These results indicate that hydrolysis is not expected to be an important environmental fate process for this compound. nih.gov

Bioaccumulation and Biotransformation in Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism through all routes of exposure, including contaminated food, sediment, air, or water. nih.gov Bioconcentration is a process where the concentration of a chemical in an organism's tissues becomes higher than the concentration in the surrounding medium. nih.gov Biomagnification is the increase in chemical concentration at successive levels of the food chain. nih.gov Biotransformation is the process by which organisms change chemicals to facilitate their elimination, often producing less toxic metabolites, though some can be more toxic. nih.gov

A measured bioconcentration factor (BCF) range of 70-190 for this compound suggests a moderate to high potential for bioconcentration in aquatic organisms. nih.gov One source explicitly states that this compound is expected to build up in the tissues of aquatic organisms. smolecule.com The potential for a substance to bioaccumulate is primarily related to its lipophilicity, which can be estimated by the octanol-water partition coefficient (Kow). ecetoc.org Log Kow is often used to predict BCF values for lipophilic, nonionic substances with minimal metabolism. ecetoc.org However, these predictions are not universally applicable, and measured BCF values should be used when available, especially those based on the analysis of the parent substance. ecetoc.org

Biotransformation can significantly increase elimination and reduce bioconcentration. ecetoc.org Models used to predict bioconcentration and bioaccumulation often assume no active biotransformation, which is a major drawback. ecetoc.org Specific physico-chemical properties can also reduce the availability and potentially exclude the uptake of a substance. ecetoc.org

Bioaccumulation itself is not considered an adverse effect, but it can lead to an increased body burden, potentially causing toxic effects from direct or indirect exposure. ecetoc.org Substances that are persistent, bioaccumulative, and toxic (PBT) with negligible metabolism and a log Kow between 5 and 8 may be of concern when widely dispersed in the environment. ecetoc.org

Biotransformation and kinetics are key toxicokinetic processes that influence the toxicity of chemicals and the sensitivity of organisms. ecotoxmodels.org Toxicokinetics can vary significantly across different species. ecotoxmodels.org While studies on other compounds have shown variation in bioconcentration/bioaccumulation factors and elimination times across species, it is not always clear to what extent species-specific biotransformation is responsible for these differences. ecotoxmodels.org Differentiation between the parent compound and its metabolites can improve the accuracy of bioaccumulation parameters. ecotoxmodels.org In some cases, biotransformation has been shown to dominate toxicokinetics and strongly affect the internal concentrations of both parent compounds and metabolites, with many metabolites reaching higher internal concentrations than their parents. ecotoxmodels.org

Ongoing research evaluates the potential for bioaccumulation and toxicity of this compound in marine ecosystems. smolecule.com

Uptake and Accumulation in Aquatic Biota

The potential for this compound to be taken up and accumulate in aquatic organisms has been assessed. Bioconcentration is the accumulation of a water-borne chemical substance in an organism exposed to the water wikipedia.org. An experimentally determined Bioconcentration Factor (BCF) provides a measure of this potential ilo.org. A BCF range of 70-190 has been determined in carp (B13450389) (Cyprinus carpio) exposed to this compound over a 60-day period nih.gov. According to a classification scheme, this BCF range suggests a moderate to high potential for bioconcentration in aquatic organisms nih.gov. Bioconcentration factors greater than 1 indicate a hydrophobic or lipophilic chemical, which tends to concentrate in tissues with high lipid content wikipedia.org. While some studies on other UV filters have detected them in various fish species, implying uptake and potential accumulation in the food chain, specific detailed studies on this compound's uptake mechanisms in aquatic biota are less extensively documented in the provided results nih.govresearchgate.net.

OrganismExposure DurationBCF RangePotential for BioconcentrationSource
Carp (Cyprinus carpio)60 days70-190Moderate to high nih.gov

Metabolism and Metabolite Identification in Biological Systems

Metabolism in biological systems involves the set of life-sustaining chemical reactions within organisms, including the conversion of substances and the elimination of waste products wou.edu. Studies in male albino rats fed with this compound in their diet showed that the compound is weakly absorbed after oral administration smolecule.comechemi.com. Up to 90% of the administered dose was recovered unchanged in the feces smolecule.comechemi.com.

Glucuronide Conjugation as a Metabolic Pathway for this compound

A significant metabolic pathway identified for this compound in rats is glucuronide conjugation. Approximately 10% of the administered dose was excreted as a glucuronide conjugate in the urine smolecule.comechemi.comnih.govcir-safety.orgcir-safety.org. The total recovery of 100% of the test substance (90% unchanged in feces and 10% as glucuronide conjugate in urine) indicates that the product is not accumulated in the body of rats in this study smolecule.comechemi.comnih.gov. Glucuronide conjugation is a common metabolic process in biological systems that increases the water solubility of compounds, facilitating their excretion smolecule.comechemi.comnih.gov.

Ecotoxicological Impact and Risk Assessment

Ecotoxicology evaluates the direct impact a chemical substance has on living organisms in the environment situbiosciences.com. This includes assessing both acute and chronic toxicity.

Acute and Chronic Toxicity to Aquatic Organisms

Acute aquatic toxicity is typically determined by short-term exposure, often measured as the concentration lethal to 50% of test organisms (LC50) or the concentration causing an effect in 50% of test organisms (EC50) within a defined period, such as 48 or 96 hours europa.euchemsafetypro.com. Chronic toxicity involves longer-term exposure and assesses effects on survival, growth, and reproduction, often expressed as the No Observed Effect Concentration (NOEC) europa.euchemsafetypro.com.

Ecotoxicity studies on this compound have provided data on its acute toxicity to aquatic organisms. The 96-hour LC50 for fish is reported as ≤ 0.003 mg/L nih.gov. The 48-hour EC50 for aquatic invertebrates is reported as ≤ 0.003 mg/L nih.gov. The 72-hour EC50 for aquatic plants is reported as ≤ 0.002 mg/L nih.gov. Another source indicates a 96-hour LC50 for Zebra fish (Danio rerio) of > 100 mg/L and a 24-hour EC50 for Daphnia magna of 52 mg/L, and a 48-hour EC50 of 17.48 mg/L clasohlson.com. These values suggest varying degrees of toxicity depending on the species and exposure duration.

Chronic aquatic toxicity data for this compound is less extensive in the provided results. However, for classification purposes under regulations like the CLP Regulation, chronic aquatic toxicity is considered, and the substance may be classified based on available long-term studies or by considering acute data if the substance is not readily biodegradable europa.eu. The only long-term study mentioned in one source is an algal growth inhibition study with a NOEC of 0.18 mg/L europa.eu. Based on this and the substance not being readily biodegradable, a classification of Aquatic Chronic Toxicity Category 2 (H411) is indicated europa.eu.

OrganismEndpointValue (mg/L)Exposure TimeSource
Fish96-hour LC50≤ 0.00396 hours nih.gov
Aquatic invertebrates48-hour EC50≤ 0.00348 hours nih.gov
Aquatic plants72-hour EC50≤ 0.00272 hours nih.gov
Zebra fish (Danio rerio)96-hour LC50> 10096 hours clasohlson.com
Daphnia magna24-hour EC505224 hours clasohlson.com
Daphnia magna48-hour EC5017.4848 hours clasohlson.com
Algae72-hour NOEC (growth inhibition)0.1872 hours europa.eu

Effects on Terrestrial Ecosystems

Ecological Risk Assessment Frameworks for this compound

Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to a stressor, such as a chemical contaminant service.gov.ukepa.govresearchgate.netepa.gov. Frameworks for ERA provide a structured approach for assessing risks to ecosystems service.gov.ukepa.govresearchgate.netepa.gov. These frameworks typically involve problem formulation (identifying hazards and receptors), analysis (evaluating exposure and effects), and risk characterization (estimating risk) researchgate.net.

While general frameworks for ecological risk assessment exist and are applied to various contaminants service.gov.ukepa.govresearchgate.netepa.gov, specific detailed ecological risk assessments conducted solely for this compound were not extensively found in the provided results. However, the ecotoxicity data (acute and chronic aquatic toxicity) and environmental fate characteristics (bioconcentration potential, metabolism) are the fundamental data points that would be used within such a framework to assess the potential risks of this compound to the environment, particularly aquatic ecosystems ilo.orgsitubiosciences.comnih.gov. Regulatory bodies use such data to classify chemicals and inform risk management decisions ilo.orgsitubiosciences.comeuropa.eu. The ECHA (European Chemicals Agency) registration dossier for this compound includes hazard assessments for aquatic and terrestrial organisms, providing Predicted No Effect Concentration (PNEC) values for different compartments like freshwater, marine water, sediment, and soil, which are key elements in ecological risk assessment europa.eu.

CompartmentPNEC ValueAssessment FactorExtrapolation MethodHazard Assessment ConclusionSource
Freshwater0.67 µg/L1,000Assessment factorPNEC aqua (freshwater) europa.eu
Marine water0.067 µg/L10,000Assessment factorPNEC aqua (marine water) europa.eu
STP10 mg/L10Assessment factorPNEC STP europa.eu
Sediment (freshwater)0.066 mg/kg sediment dwNot specifiedEquilibrium partitioning methodPNEC sediment (freshwater) europa.eu
Sediment (marine water)0.007 mg/kg sediment dwNot specifiedEquilibrium partitioning methodPNEC sediment (marine water) europa.eu
Soil0.013 mg/kg soil dwNot specifiedEquilibrium partitioning methodPNEC soil europa.eu

Structure Activity Relationship Sar Studies of Octabenzone

Elucidating Molecular Determinants of Octabenzone's Functionality

The functionality of this compound as a UV absorber is intrinsically linked to its molecular structure. The benzophenone (B1666685) core contains a conjugated aromatic system, which is the primary chromophore responsible for absorbing UV radiation. smolecule.com The presence of the hydroxyl group at the ortho position to the carbonyl group is crucial for its photostability through a process known as excited-state intramolecular proton transfer (ESIPT). This mechanism allows the molecule to efficiently dissipate absorbed UV energy as heat, preventing photodegradation and maintaining its protective function.

Relationship between Molecular Structure and UV Absorption Properties

The UV absorption properties of this compound are directly related to its conjugated π system within the benzophenone moiety. Molecules with extensive pi bonds are known to absorb light in the UV-Vis region. libretexts.org The benzophenone structure provides this necessary conjugation. This compound is known to absorb UV radiation, particularly in the range of 240–340 nm, making it effective against UVB rays and certain UVA rays. smolecule.comontosight.ai

The position and nature of substituents on the benzophenone core can modify its UV absorption spectrum. For this compound, the hydroxyl group and the octyloxy chain influence the electronic transitions within the molecule, affecting the wavelength and intensity of UV absorption. While the core benzophenone structure provides the fundamental UV absorption capability, these substituents fine-tune its spectral properties and enhance its performance as a UV filter.

Structural Features Correlated with Environmental Persistence and Degradation

The environmental persistence and degradation of organic compounds are influenced by their structural features and interactions with various environmental factors, including abiotic processes like photolysis and hydrolysis, and biotic processes like biodegradation. nih.govup.pt For this compound, the presence of the relatively stable benzophenone core and the aliphatic octyloxy chain contribute to its environmental fate.

SAR in Relation to Biological Activity and Ecotoxicity

SAR studies are crucial for understanding the potential biological activity and ecotoxicity of chemical compounds. researchgate.netnih.govmdpi.com For this compound, its structure can influence its interactions with biological systems and its effects on organisms.

Influence of Side-Chain Length on Biological Absorption and Metabolism

The length of the side chain, specifically the octyloxy group in this compound, can significantly influence its lipophilicity. ontosight.aisolubilityofthings.com Increased lipophilicity can affect the absorption, distribution, metabolism, and excretion (ADME) of a compound in biological systems. ontosight.ai A longer alkyl chain can enhance the compound's ability to cross biological membranes and accumulate in fatty tissues. ontosight.ai This can, in turn, influence its bioavailability and the extent of its interaction with biological targets. The metabolic pathways for compounds with ether linkages and aromatic rings, like this compound, can involve O-dealkylation, aromatic hydroxylation, and conjugation. The rate and extent of these metabolic transformations can be influenced by the presence and length of the alkyl chain.

Correlation with Antioxidant Potential

While primarily known as a UV absorber, the structural features of this compound, particularly the phenolic hydroxyl group, could potentially contribute to antioxidant activity. Phenolic compounds are known for their ability to scavenge free radicals due to the hydrogen atom donation from the hydroxyl group. mdpi.comnih.govresearchgate.net

Research on the antioxidant potential of benzophenone derivatives and related phenolic compounds suggests that the presence and position of hydroxyl groups are key determinants of their radical scavenging activity. mdpi.comnih.gov While specific detailed studies solely focused on the antioxidant potential of this compound were not extensively found within the search results, the presence of the 2-hydroxy group on the benzophenone core suggests a potential for some level of antioxidant activity, similar to other phenolic antioxidants. mdpi.com However, the extent of this activity in this compound compared to its primary function as a UV absorber would require specific investigation.

In Silico Approaches for SAR Prediction

In silico approaches, which utilize computational methods and modeling, are increasingly employed in SAR studies to predict various properties and activities of chemical compounds based on their molecular structures. gcrsr.netoecd.orgrivm.nlresearchgate.net These methods can complement experimental studies and provide valuable insights into the potential behavior of chemicals.

For this compound and similar compounds, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict properties like UV absorption maxima, environmental fate parameters (e.g., biodegradation rates, persistence), and potential biological activities or toxicities. ajgreenchem.comnih.govepa.govecetoc.org QSAR models establish mathematical relationships between molecular descriptors (numerical representations of structural features) and the observed activity or property. oecd.orgajgreenchem.com

Examples of in silico applications relevant to this compound include the prediction of estrogen receptor binding potential of substituted phenols, which are structurally related to the phenolic part of this compound. researchgate.netnih.govnih.gov These models consider the size, number, and position of substituents relative to the hydroxyl group. nih.gov Furthermore, in silico tools can be used to predict environmental degradation pathways and persistence. nih.govnih.gov

Regulatory Science and Policy Implications for Octabenzone

Regulatory Frameworks for Chemical Assessment (e.g., REACH, TSCA)

Chemicals manufactured, imported, or used in the European Union and the United States are subject to rigorous regulatory frameworks designed to ensure a high level of protection for human health and the environment. These include the EU's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation and the US's Toxic Substances Control Act (TSCA).

Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)

REACH is the primary legislative framework for chemical regulation in the European Union. It places the responsibility on industries to demonstrate the safety of their chemical substances. While specific, detailed regulatory assessments for Octabenzone under REACH are not prominently available in public records, any company manufacturing or importing it into the EU at one tonne or more per year would be required to register it with the European Chemicals Agency (ECHA). This registration involves submitting a comprehensive dossier of information on the substance's properties, uses, and potential hazards.

Benzophenones as a class of substances have been subject to scrutiny under REACH. For instance, Benzophenone (B1666685) (CAS No. 119-61-9) has been classified as a carcinogenic Category 1B substance, leading to its prohibition in cosmetic products in the EU as of November 23, 2023. bav-institut.de This highlights the stringent approach of REACH towards substances with demonstrated hazardous properties.

Toxic Substances Control Act (TSCA)

In the United States, the Environmental Protection Agency (EPA) administers the TSCA, which governs the production, importation, use, and disposal of specific chemicals. epa.gov this compound is listed on the TSCA Inventory, meaning it is an existing chemical substance in the US. chemicalbook.comepa.gov This inventory is a list of all chemical substances manufactured, processed, or imported in the United States that are not subject to other federal regulations. epa.gov Being on the TSCA Inventory allows for its continued use, but it may still be subject to further evaluation and regulation by the EPA if new concerns arise.

The following table provides a general comparison of the REACH and TSCA frameworks:

FeatureREACH (EU)TSCA (US)
Primary Goal Ensure a high level of protection for human health and the environment.Assess and regulate new and existing commercial chemicals.
Burden of Proof Industry must demonstrate the safety of substances.EPA must demonstrate that a substance poses an "unreasonable risk".
Registration Required for substances manufactured or imported at ≥ 1 tonne/year.Pre-manufacture notification (PMN) required for new chemicals.
Data Requirements Extensive data dossiers required for registration.Data requirements are determined by the EPA on a case-by-case basis.

Scientific Basis for Regulatory Decisions Regarding this compound

Regulatory decisions are ideally based on a thorough scientific assessment of a substance's potential risks. For UV filters like this compound, this involves evaluating toxicological and ecotoxicological data.

Animal studies on this compound have indicated low acute oral toxicity in rats. echemi.com However, a 14-week dietary study in rats showed kidney effects in males at a dose of 100 mg/kg-bw/day. echemi.com In terms of genotoxicity, this compound did not induce gene mutations in bacteria or chromosomal aberrations in human lymphocytes in vitro. echemi.com It has, however, been identified as a skin sensitizer (B1316253) in guinea pig maximization assays. echemi.com

Research Supporting Environmental Regulations and Standards

Growing awareness of the environmental impact of UV filters has led to increased research into their fate and effects in aquatic ecosystems. nih.gov While much of this research has focused on more commonly used UV filters like oxybenzone (B1678072) and octinoxate, the findings inform the broader regulatory approach to this class of compounds.

Ecotoxicity studies on this compound have provided the following data: echemi.com

OrganismTestResult
Fish96-hour LC50≥ 0.003 mg/L
Aquatic Invertebrates48-hour EC50≥ 0.003 mg/L
Aquatic Plants72-hour EC50≥ 0.002 mg/L

These values indicate the concentration at which the substance is lethal to 50% of the test fish (LC50) or causes an effect in 50% of the aquatic invertebrates or plants (EC50) over a specified period. This data is crucial for conducting environmental risk assessments (ERAs), which are a key component of regulatory evaluations under frameworks like REACH. labcorp.comeuropa.euscispace.comumweltbundesamt.de The goal of an ERA is to determine the potential for adverse effects on the environment by comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs), which are derived from ecotoxicity data.

The ubiquitous presence of some benzophenones in the environment has raised concerns, as they have been detected in various environmental compartments and even in human fluids. mdpi.com This has prompted research into their stability, accumulation, and adverse effects on ecosystems, including endocrine and reproductive disorders. mdpi.com

Future Directions in Regulatory Science for UV Filters

The field of regulatory science for UV filters is continuously evolving in response to new scientific findings and public concerns. Several key trends are shaping the future of how these compounds are assessed and managed.

One significant trend is the increasing focus on the endocrine-disrupting potential of chemical substances. gpcgateway.com Regulatory bodies are prioritizing the assessment of potential endocrine disruptors, which may lead to more stringent data requirements and restrictions on certain UV filters.

There is also a growing emphasis on the environmental impact of personal care products, including sunscreens. researchgate.net This is driving research into more environmentally friendly UV filters and may lead to the development of standardized definitions and criteria for terms like "reef-safe".

Furthermore, there is a move towards more comprehensive and globally harmonized regulatory approaches. mdpi.commdrnskin.com This includes efforts to streamline approval processes for new and innovative UV filters, particularly in the United States, where the approval of new sunscreen ingredients has lagged behind Europe and Asia. mdpi.commdrnskin.com The development and validation of new approach methodologies (NAMs), such as in vitro and in silico models, are also being encouraged to reduce reliance on animal testing and provide more efficient and predictive safety assessments.

The future of UV filter regulation will likely involve a more holistic approach that considers the entire lifecycle of the product, from manufacturing to disposal, and integrates both human health and environmental risk assessments. frontiersin.org This will require continued collaboration between regulators, industry, and the scientific community to ensure that UV filters are both effective and safe for people and the planet.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for characterizing Octabenzone’s UV-absorbing properties in polymer matrices?

  • Methodological Answer : Use UV-Vis spectroscopy to measure absorbance peaks (e.g., 280–350 nm) in solvent-dissolved polymer films. Calibrate with reference standards and apply Beer-Lambert law for quantification. For stability testing, expose samples to accelerated UV aging chambers (e.g., QUV Accelerated Weathering Tester) and monitor degradation via Fourier-transform infrared spectroscopy (FT-IR) to track carbonyl index changes .

Q. How can researchers validate the purity of synthesized this compound for experimental studies?

  • Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Compare retention times against certified reference materials. Confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for molecular ion peaks (e.g., m/z 326.43) .

Q. What are the best practices for assessing this compound’s acute toxicity in in vitro models?

  • Methodological Answer : Use rat hepatocyte cell lines (e.g., HepG2) and conduct MTT assays to measure cell viability. Apply concentrations ranging from 0.1–100 µM, with exposure times of 24–72 hours. Include ATP depletion assays to evaluate metabolic disruption . Always pair with positive controls (e.g., hydrogen peroxide) and validate via triplicate experiments.

Advanced Research Questions

Q. How can contradictory data on this compound’s endocrine receptor binding activity be resolved?

  • Methodological Answer : Discrepancies arise from differing assay conditions (e.g., ER-binding profilers vs. in vitro luciferase reporter assays). Address this by:

  • Conducting competitive binding assays with radiolabeled estradiol.
  • Applying molecular docking simulations to compare binding affinities across receptor isoforms.
  • Validating findings using in vivo models (e.g., uterotrophic assays in rodents) .
    • Data Contradiction Analysis : ER Toolbox profilers classify this compound as a binder, but in vitro assays show no activity. This may reflect binding without transcriptional activation, necessitating functional endpoint measurements .

Q. What experimental designs are optimal for studying this compound’s environmental persistence and transformation products?

  • Methodological Answer : Simulate environmental degradation using OECD 301B (Ready Biodegradability Test) and analyze metabolites via liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). For photolytic degradation, employ solar simulators and identify intermediates using high-resolution MS .

Q. How can researchers reconcile this compound’s in vitro hepatotoxicity with its low bioaccumulation potential?

  • Methodological Answer : Perform physiologically based pharmacokinetic (PBPK) modeling to estimate tissue-specific concentrations. Validate with in vivo studies measuring hepatic clearance rates and cytochrome P450 inhibition. Consider species-specific metabolic pathways (e.g., human vs. rodent) .

Methodological Challenges and Solutions

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For low-dose effects, employ benchmark dose (BMD) modeling .

Q. How should researchers address the lack of certified reference materials (CRMs) for this compound in migration studies?

  • Answer : Develop in-house CRMs by synthesizing this compound with ≥99% purity (validated via HPLC and NMR). Cross-validate against commercial analogs (e.g., benzophenone-3) and participate in interlaboratory comparisons to ensure reproducibility .

Tables of Critical Data

Property Value Method Reference
Molecular Weight326.43 g/molMass Spectrometry
LogP (Octanol-Water)8.2 (predicted)OECD 117 Shake Flask
ER Binding Affinity (IC₅₀)>100 µM (experimental)Competitive Binding Assay
ATP Depletion (HepG2)50% reduction at 25 µM (24h)Luminescence Assay

Key Research Gaps

  • Mechanistic Insights : Lack of in vivo data on this compound’s endocrine disruption potential.
  • Environmental Fate : Limited studies on photodegradation pathways in aquatic systems.
  • Analytical Methods : Need for harmonized protocols in quantifying low-concentration metabolites.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.